molecular formula C8H18O B13807955 Isopropyl pentyl ether CAS No. 5756-37-6

Isopropyl pentyl ether

Cat. No.: B13807955
CAS No.: 5756-37-6
M. Wt: 130.23 g/mol
InChI Key: FDUGUUVTGOZJQR-UHFFFAOYSA-N
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Description

Isopropyl pentyl ether is an organic compound belonging to the ether family. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In the case of this compound, the oxygen atom is bonded to an isopropyl group and a pentyl group. This compound is known for its relatively low boiling point and its use as a solvent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl pentyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the reaction would involve isopropyl alcohol and pentyl bromide in the presence of NaH .

Industrial Production Methods: Industrial production of ethers like this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is generally limited to primary alcohols due to the risk of dehydration to alkenes with secondary and tertiary alcohols .

Chemical Reactions Analysis

Types of Reactions: Isopropyl pentyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Acidic Cleavage: HBr or HI in aqueous solution.

    Oxidation: Exposure to atmospheric oxygen over time.

Major Products Formed:

    Acidic Cleavage: Isopropyl alcohol and pentyl bromide (or iodide).

    Oxidation: Peroxide compounds.

Mechanism of Action

The primary mechanism of action for isopropyl pentyl ether involves its role as a solvent. It facilitates chemical reactions by dissolving reactants and providing a medium for the reaction to occur. The molecular targets and pathways involved are primarily related to its physical properties, such as its ability to solubilize various compounds and its relatively low boiling point, which allows for easy removal from reaction mixtures .

Comparison with Similar Compounds

Uniqueness: Isopropyl pentyl ether is unique due to its specific combination of alkyl groups, which provides distinct physical and chemical properties compared to other ethers. Its relatively low boiling point and ability to dissolve a wide range of compounds make it particularly useful as a solvent in various applications .

Properties

CAS No.

5756-37-6

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

1-propan-2-yloxypentane

InChI

InChI=1S/C8H18O/c1-4-5-6-7-9-8(2)3/h8H,4-7H2,1-3H3

InChI Key

FDUGUUVTGOZJQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(C)C

Origin of Product

United States

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